2-[benzyl(2,4-dichlorobenzyl)amino]ethanol
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Overview
Description
2-[benzyl(2,4-dichlorobenzyl)amino]ethanol is an organic compound with a complex structure that includes benzyl and dichlorobenzyl groups
Preparation Methods
The synthesis of 2-[benzyl(2,4-dichlorobenzyl)amino]ethanol typically involves the reaction of benzylamine with 2,4-dichlorobenzyl chloride in the presence of a base, followed by the addition of ethanol. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Synthetic Route:
Step 1: Benzylamine reacts with 2,4-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Step 2: The intermediate product is then treated with ethanol to form this compound.
Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing industrial reactors and more efficient purification techniques to handle larger quantities of reactants and products.
Chemical Reactions Analysis
2-[benzyl(2,4-dichlorobenzyl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms in the dichlorobenzyl group are replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Hydroxide ions, amines
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
2-[benzyl(2,4-dichlorobenzyl)amino]ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties, particularly against bacteria and viruses.
Medicine: Explored for its potential use in developing new therapeutic agents, especially in the treatment of infections.
Industry: Utilized in the production of disinfectants and preservatives due to its antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-[benzyl(2,4-dichlorobenzyl)amino]ethanol involves its interaction with microbial cell membranes, leading to the disruption of membrane integrity and subsequent cell death. The compound may also interfere with protein synthesis and enzyme activity within microbial cells, enhancing its antimicrobial efficacy.
Comparison with Similar Compounds
2-[benzyl(2,4-dichlorobenzyl)amino]ethanol can be compared with other similar compounds such as:
2,4-Dichlorobenzyl alcohol: A mild antiseptic with broad-spectrum antimicrobial activity.
Benzyl alcohol: Commonly used as a preservative and solvent with antimicrobial properties.
Chlorhexidine: A potent antiseptic used in medical and dental applications.
Uniqueness:
- Its unique structure allows for specific interactions with microbial cell membranes, making it a valuable compound in the development of new antimicrobial agents.
This compound: combines the properties of benzyl and dichlorobenzyl groups, offering enhanced antimicrobial activity compared to its individual components.
Properties
IUPAC Name |
2-[benzyl-[(2,4-dichlorophenyl)methyl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO/c17-15-7-6-14(16(18)10-15)12-19(8-9-20)11-13-4-2-1-3-5-13/h1-7,10,20H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOAXCIPFMCRNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)CC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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